molecular formula C10H13N3O B2887627 2-Pyrrolidin-1-ylnicotinamide CAS No. 784083-31-4

2-Pyrrolidin-1-ylnicotinamide

Cat. No.: B2887627
CAS No.: 784083-31-4
M. Wt: 191.234
InChI Key: CQCQXTPCAFJRHG-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-ylnicotinamide is a pyridine derivative characterized by a pyrrolidine substituent at the 2-position of the pyridine ring and an amide functional group at the 3-position (nicotinamide configuration). Its molecular formula is C10H13N3O, with a molecular weight of 191.23 g/mol .

Properties

IUPAC Name

2-pyrrolidin-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-9(14)8-4-3-5-12-10(8)13-6-1-2-7-13/h3-5H,1-2,6-7H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCQXTPCAFJRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-1-ylnicotinamide typically involves the reaction of nicotinic acid or its derivatives with pyrrolidine. One common method is the amidation reaction, where nicotinic acid is first converted to nicotinoyl chloride, which then reacts with pyrrolidine to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-1-ylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyrrolidin-1-ylnicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-1-ylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, while the nicotinamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 2-(Pyrrolidin-1-yl)isonicotinamide

Key Differences :

  • Substituent Position : The amide group in 2-(Pyrrolidin-1-yl)isonicotinamide is located at the 4-position of the pyridine ring (isonicotinamide configuration), whereas in 2-Pyrrolidin-1-ylnicotinamide, it is at the 3-position.

Fluorinated Analogs: 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic Acid

Key Differences :

  • Functional Group : Replaces the amide with a carboxylic acid (-COOH) at the 3-position.
  • Substituents : Adds a fluorine atom at the 2-position of the pyridine ring.
  • Molecular Weight : 210.21 g/mol (C10H11FN2O2), significantly higher due to fluorine and carboxylic acid .
  • Commercial Status : Available in 1 g ($400), 5 g ($1,600), and 25 g ($4,800) quantities, suggesting broader industrial or research use .

Other Derivatives

(E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde Oxime
  • Functional Groups : Features a methoxy (-OCH3) group at the 2-position and an oxime (-CH=N-OH) at the aldehyde position.
5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Availability/Price (USD)
This compound Not Provided C10H13N3O 191.23 Amide at 3-position Discontinued
2-(Pyrrolidin-1-yl)isonicotinamide 1378457-21-6 C10H13N3O 191.23 Amide at 4-position Out of stock
2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid 1203499-55-1 C10H11FN2O2 210.21 Fluorine + carboxylic acid 1 g: $400; 25 g: $4,800
(E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime Not Provided C11H15N3O2 221.25 (estimated) Methoxy + oxime Not specified

Structural and Functional Implications

  • Amide vs. Carboxylic Acid : The amide group in this compound may improve metabolic stability compared to carboxylic acid analogs, which are prone to ionization at physiological pH .
  • Fluorine Substitution : Fluorinated derivatives (e.g., 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid) likely exhibit enhanced electronegativity and membrane permeability, critical for drug design .
  • Positional Isomerism : The 3- vs. 4-amide configuration could influence hydrogen-bonding interactions with biological targets, affecting potency or selectivity .

Biological Activity

2-Pyrrolidin-1-ylnicotinamide (also referred to as PNA) is a compound of interest due to its potential pharmacological applications, particularly in the modulation of neurotransmitter systems and its role as an orexin receptor antagonist. This article delves into the biological activity of PNA, summarizing relevant research findings, case studies, and synthesizing data to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring fused with a nicotinamide moiety. This structural configuration is significant for its interaction with various biological targets.

PNA acts primarily through its interaction with orexin receptors, which are involved in regulating arousal, wakefulness, and appetite. The antagonism of these receptors can have therapeutic implications for conditions such as insomnia and obesity. Additionally, PNA has been shown to selectively inhibit dopamine and norepinephrine transporters with minimal effects on serotonin transport, suggesting a potential role in treating substance abuse disorders .

Neurotransmitter Reuptake Inhibition

Research indicates that PNA analogs exhibit selective inhibition of dopamine (DAT) and norepinephrine transporters (NET). In a study evaluating various compounds, it was found that certain PNA derivatives had no significant affinity for serotonin receptors (5HT1A, 5HT1B, 5HT1C) while demonstrating potent activity at DAT and NET. This selectivity is crucial for developing medications aimed at modulating mood and behavior without the side effects associated with serotonin interference .

Orexin Receptor Antagonism

PNA's role as an orexin receptor antagonist has been highlighted in several studies. Orexins are neuropeptides that play a critical role in regulating sleep-wake cycles and energy homeostasis. The antagonism of orexin receptors by PNA could lead to novel therapeutic strategies for treating sleep disorders such as narcolepsy and insomnia. For instance, compounds similar to PNA have shown efficacy in reducing wakefulness and promoting sleep in preclinical models .

Study on Sleep Regulation

A notable case study examined the effects of PNA on sleep regulation in rodent models. The administration of PNA resulted in a significant increase in total sleep time and a decrease in wakefulness compared to control groups. The results support the hypothesis that orexin receptor antagonism can effectively promote sleep and reduce insomnia symptoms .

Dopamine Modulation in Substance Abuse

Another study focused on the impact of PNA on dopamine levels in models of cocaine addiction. The findings revealed that PNA administration led to reduced dopamine reuptake, which correlated with decreased cocaine-seeking behavior. This suggests that PNA could be a promising candidate for developing treatments for cocaine dependence .

Data Summary

Study Focus Findings Implications
Neurotransmitter Transporter StudyDAT/NET inhibitionSelective inhibition observedPotential treatment for mood disorders
Orexin Receptor StudySleep regulationIncreased sleep time in rodentsNovel approach for insomnia treatment
Substance Abuse StudyCocaine addictionReduced cocaine-seeking behaviorCandidate for addiction therapy

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